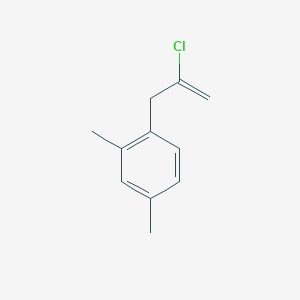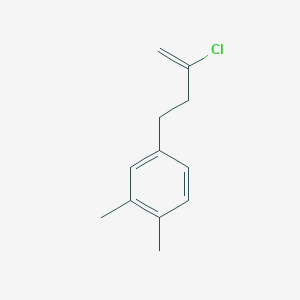
2-Bromo-4-(3,4-dimethylphenyl)-1-butene
Vue d'ensemble
Description
2-Bromo-4-(3,4-dimethylphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes This compound is characterized by the presence of a bromine atom attached to the second carbon of a butene chain, which is further substituted with a 3,4-dimethylphenyl group
Mécanisme D'action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
It’s worth noting that brominated compounds are frequently used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, a carbon-boron bond in the organoboron reagent (like our compound) reacts with a carbon-halogen bond in another molecule, facilitated by a palladium catalyst . The bromine atom in 2-Bromo-4-(3,4-dimethylphenyl)-1-butene likely plays a crucial role in such reactions.
Biochemical Pathways
In general, brominated compounds can participate in various biochemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, its efficacy could be influenced by the specific conditions under which it is used, such as the presence of a catalyst in a chemical reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-dimethylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(3,4-dimethylphenyl)-1-butene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(3,4-dimethylphenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents such as dichloromethane (DCM).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) or osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Major Products Formed
Substitution: Formation of 4-(3,4-dimethylphenyl)-1-butanol or 4-(3,4-dimethylphenyl)-1-butylamine.
Addition: Formation of 2,3-dibromo-4-(3,4-dimethylphenyl)butane or 2-bromo-4-(3,4-dimethylphenyl)butane.
Oxidation: Formation of 2-bromo-4-(3,4-dimethylphenyl)-1,2-epoxybutane or 2-bromo-4-(3,4-dimethylphenyl)-1,2-butanediol.
Applications De Recherche Scientifique
2-Bromo-4-(3,4-dimethylphenyl)-1-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of biologically active compounds with therapeutic properties.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(3,4-dimethylphenyl)-1-butane: Similar structure but lacks the double bond, leading to different reactivity.
4-(3,4-Dimethylphenyl)-1-butene: Lacks the bromine atom, resulting in different chemical behavior.
2-Bromo-4-(3,4-dimethylphenyl)-1,2-epoxybutane: An oxidized derivative with an epoxide group, exhibiting different reactivity and applications.
Uniqueness
2-Bromo-4-(3,4-dimethylphenyl)-1-butene is unique due to the presence of both a bromine atom and a double bond in its structure, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
4-(3-bromobut-3-enyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZDVRGUPJNKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259353 | |
| Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-11-8 | |
| Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















